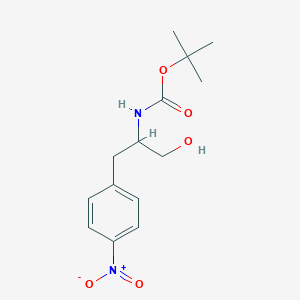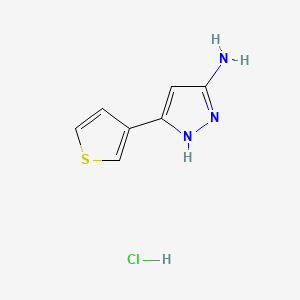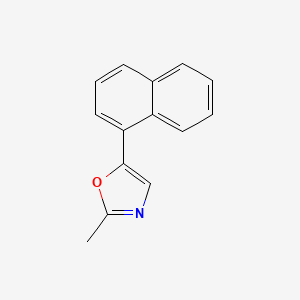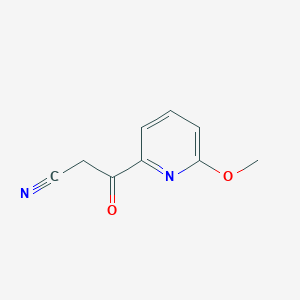![molecular formula C12H10Cl2N2 B13709734 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is a chemical compound with the molecular formula C12H10Cl2N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,4-dichloroaniline with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in drug discovery and development.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Quinazoline derivatives, including 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline, have been investigated for their anticancer, antibacterial, and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroquinazoline: Similar in structure but lacks the tetrahydrobenzo ring.
6,7,8,9-Tetrahydroquinazoline: Lacks the dichloro substitution.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains methoxy groups instead of the tetrahydrobenzo ring.
Uniqueness: 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is unique due to its specific substitution pattern and the presence of both dichloro and tetrahydrobenzo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H10Cl2N2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(14)16-11/h5-6H,1-4H2 |
InChI-Schlüssel |
WNJHXNSTUNDGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(C=C2C1)C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)



![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)



![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)


